molecular formula C9H10N4S B2680218 5-(1-methylhydrazin-1-yl)-4-phenyl-1,2,3-thiadiazole CAS No. 866136-25-6

5-(1-methylhydrazin-1-yl)-4-phenyl-1,2,3-thiadiazole

Cat. No.: B2680218
CAS No.: 866136-25-6
M. Wt: 206.27
InChI Key: YLSDTESWTKFQHH-UHFFFAOYSA-N
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Description

5-(1-methylhydrazin-1-yl)-4-phenyl-1,2,3-thiadiazole: is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a phenyl group and a methylhydrazinyl group attached to the thiadiazole ring

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology: In biological research, 5-(1-methylhydrazin-1-yl)-4-phenyl-1,2,3-thiadiazole is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine: The compound’s potential therapeutic applications are being investigated. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.

Industry: In the industrial sector, the compound can be used in the production of specialty chemicals, agrochemicals, and advanced materials. Its versatility makes it valuable in various manufacturing processes.

Safety and Hazards

The compound is associated with certain hazards. The hazard statements include H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

While specific future directions for 5-(1-Methylhydrazino)-4-phenyl-1,2,3-thiadiazole are not available, research into hydrazine derivatives continues to be a topic of interest due to their diverse pharmacological effects . Further studies could explore the potential applications of this compound in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(1-methylhydrazin-1-yl)-4-phenyl-1,2,3-thiadiazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with thioamide compounds. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the thiadiazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products Formed:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Hydrazine derivatives with reduced nitrogen functionalities.

    Substitution: Compounds with new functional groups replacing the original phenyl or methylhydrazinyl groups.

Mechanism of Action

The mechanism of action of 5-(1-methylhydrazin-1-yl)-4-phenyl-1,2,3-thiadiazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s structure allows it to form specific interactions with these targets, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes or interfere with the replication of genetic material, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

    5-(1-methylhydrazin-1-yl)-1,2,3-thiadiazole: Lacks the phenyl group, resulting in different chemical properties and reactivity.

    4-phenyl-1,2,3-thiadiazole:

    5-(1-methylhydrazin-1-yl)-4-methyl-1,2,3-thiadiazole: Substitutes the phenyl group with a methyl group, altering its chemical behavior and uses.

Uniqueness: The presence of both the phenyl group and the methylhydrazinyl group in 5-(1-methylhydrazin-1-yl)-4-phenyl-1,2,3-thiadiazole imparts unique chemical and biological properties. This combination allows for a broader range of chemical reactions and potential applications compared to similar compounds. Its distinct structure makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

1-methyl-1-(4-phenylthiadiazol-5-yl)hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4S/c1-13(10)9-8(11-12-14-9)7-5-3-2-4-6-7/h2-6H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLSDTESWTKFQHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=C(N=NS1)C2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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